Thrombospondin-1 (1016-1023) (human, bovine, mouse)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

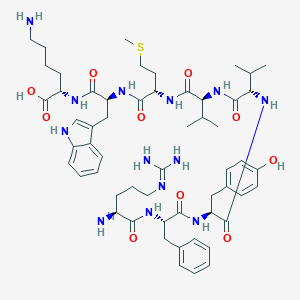

Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) ist ein Peptid, das vom C-terminalen Ende der nativen Sequenz von Thrombospondin-1 (TSP-1) abgeleitet ist. Dieses Peptid ist bekannt für seine Rolle als CD47-Agonist, das heißt, es kann an den CD47-Rezeptor binden und diesen aktivieren. Die Peptidsequenz lautet H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH und ist bei Menschen, Rindern und Mäusen hoch konserviert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) wird durch Festphasenpeptidsynthese (SPPS) synthetisiert. Das Verfahren beinhaltet die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Das Peptid wird dann vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Das Peptid wird dann gereinigt und charakterisiert, um seine Reinheit und Aktivität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung des Methioninrests, der zu Methioninsulfoxid oxidiert werden kann .

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: HBTU, HATU, DIC

Schutzgruppen: Fmoc, Boc

Spaltungsreagenzien: TFA (Trifluoressigsäure)

Oxidationsreagenzien: Wasserstoffperoxid, DMSO

Reduktionsreagenzien: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphin)

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Peptid selbst, Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus). Die Oxidation von Methionin kann zu Methioninsulfoxid führen .

Analyse Chemischer Reaktionen

Types of Reactions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .

Common Reagents and Conditions:

Coupling Reagents: HBTU, HATU, DIC

Protecting Groups: Fmoc, Boc

Cleavage Reagents: TFA (trifluoroacetic acid)

Oxidation Reagents: Hydrogen peroxide, DMSO

Reduction Reagents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine)

Major Products: The major product of these reactions is the peptide itself, Thrombospondin-1 (1016-1023) (human, bovine, mouse). Oxidation of methionine can lead to methionine sulfoxide .

Wissenschaftliche Forschungsanwendungen

Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird verwendet, um Zellhaftung, -wanderung und -apoptose zu untersuchen. .

Medizin: Das Peptid wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, wo es helfen kann, das Tumorwachstum und die Metastasierung zu hemmen, indem es die Immunantwort moduliert

Chemie: Es dient als Modellpeptid zur Untersuchung der Peptidsynthese, -faltung und -stabilität.

Industrie: Das Peptid wird bei der Entwicklung von diagnostischen Assays und therapeutischen Wirkstoffen eingesetzt, die auf CD47 abzielen

Wirkmechanismus

Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) übt seine Wirkung aus, indem es an den CD47-Rezeptor auf der Zelloberfläche bindet. Diese Interaktion kann eine Vielzahl von zellulären Reaktionen auslösen, darunter die Hemmung der Zellhaftung und die Induktion der Apoptose. Die Fähigkeit des Peptids, CD47 zu aktivieren, ist entscheidend für seine Rolle bei der Modulation der Immunantwort und der Beeinflussung des Verhaltens von Tumorzellen .

Wirkmechanismus

Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects by binding to the CD47 receptor on the surface of cells. This interaction can trigger a variety of cellular responses, including inhibition of cell adhesion and induction of apoptosis. The peptide’s ability to activate CD47 is crucial for its role in modulating the immune response and influencing tumor cell behavior .

Vergleich Mit ähnlichen Verbindungen

Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus) ist einzigartig aufgrund seiner spezifischen Sequenz und seiner Rolle als CD47-Agonist. Zu ähnlichen Verbindungen gehören andere Peptide, die von Thrombospondin-1 abgeleitet sind, wie zum Beispiel:

- Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus)

- Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus)

- Thrombospondin-1 (1016-1023) (Mensch, Rind, Maus)

Diese Peptide haben ähnliche Sequenzen und Funktionen, können sich aber in ihrer spezifischen Aminosäurezusammensetzung und biologischen Aktivität unterscheiden .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPWCMITEMLEAX-MGQPXDLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H81N13O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)